3-(Cyclopropylmethylidene)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclopropylmethylidene)azetidine is a four-membered nitrogen-containing heterocycle. The azetidine ring is known for its significant ring strain, which imparts unique reactivity to the compound. The cyclopropylmethylidene group attached to the azetidine ring further enhances its chemical properties, making it an interesting subject for research in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopropylmethylidene)azetidine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of alkynyl ketones with N-tosylimines catalyzed by Bu₃P at room temperature in toluene can yield functionalized azetidines . Another method includes the use of microwave-assisted synthesis, which has been shown to efficiently produce azetidine derivatives .
Industrial Production Methods: Industrial production of azetidines often involves the use of high-throughput methods such as continuous flow synthesis. This allows for the efficient and scalable production of azetidine derivatives, including this compound. The use of catalysts and optimized reaction conditions is crucial to achieving high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3-(Cyclopropylmethylidene)azetidine undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, especially at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium tungstate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines and thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield amines.
Scientific Research Applications
3-(Cyclopropylmethylidene)azetidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Azetidine derivatives are explored for their potential use in drug development, particularly as enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethylidene)azetidine involves its interaction with various molecular targets. The ring strain in the azetidine ring makes it highly reactive, allowing it to participate in ring-opening reactions and form covalent bonds with biological molecules. This reactivity can disrupt normal cellular processes, leading to its potential use as a therapeutic agent .
Comparison with Similar Compounds
Aziridines: These are three-membered nitrogen-containing heterocycles with even higher ring strain than azetidines. They are less stable but more reactive.
Pyrrolidines: These are five-membered nitrogen-containing heterocycles with lower ring strain and reactivity compared to azetidines.
Uniqueness: 3-(Cyclopropylmethylidene)azetidine is unique due to the combination of the azetidine ring and the cyclopropylmethylidene group. This combination imparts distinct chemical properties, making it more versatile in synthetic applications and potentially more effective in biological contexts.
Properties
Molecular Formula |
C7H11N |
---|---|
Molecular Weight |
109.17 g/mol |
IUPAC Name |
3-(cyclopropylmethylidene)azetidine |
InChI |
InChI=1S/C7H11N/c1-2-6(1)3-7-4-8-5-7/h3,6,8H,1-2,4-5H2 |
InChI Key |
CYIUALCMDULUST-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C=C2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.